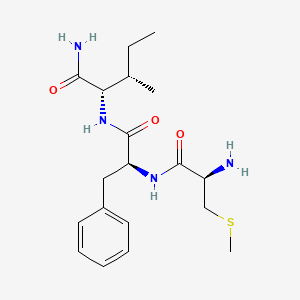
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide: is a complex organic compound that belongs to the class of peptides It is composed of amino acids, specifically S-Methyl-L-cysteine, L-phenylalanine, and L-isoleucine, linked together by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds.
Protection of Functional Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups.
Activation and Coupling: The carboxyl group of one amino acid is activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then coupled with the amino group of another amino acid.
Deprotection: After the coupling, the protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc or piperidine for Fmoc.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high efficiency and yield. The process is monitored using techniques such as HPLC (high-performance liquid chromatography) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the S-Methyl-L-cysteine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
S-Methyl-L-cysteinyl-L-phenylalanyl-L-isoleucinamide can be compared with other similar peptides, such as:
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-leucinamide
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-valinamide
- S-Methyl-L-cysteinyl-L-phenylalanyl-L-alaninamide
These compounds share similar structural features but differ in the specific amino acids present. The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37637-14-2 |
|---|---|
Molecular Formula |
C19H30N4O3S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C19H30N4O3S/c1-4-12(2)16(17(21)24)23-19(26)15(10-13-8-6-5-7-9-13)22-18(25)14(20)11-27-3/h5-9,12,14-16H,4,10-11,20H2,1-3H3,(H2,21,24)(H,22,25)(H,23,26)/t12-,14-,15-,16-/m0/s1 |
InChI Key |
XOOHSSFXDDVBAM-TUUVXOQKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CSC)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
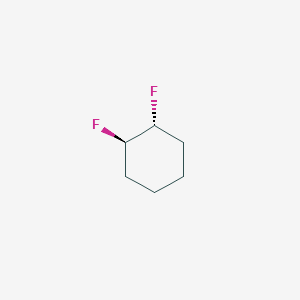
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

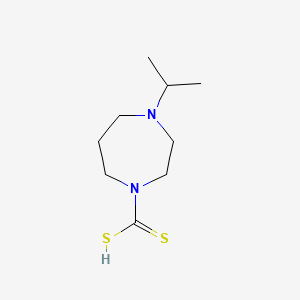

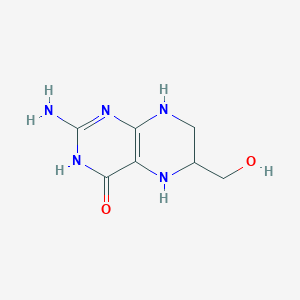
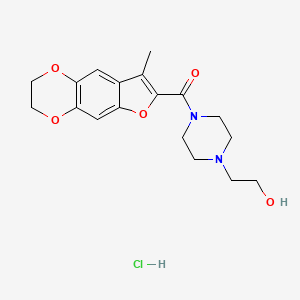
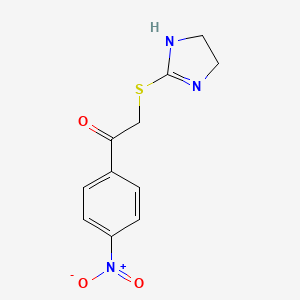
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
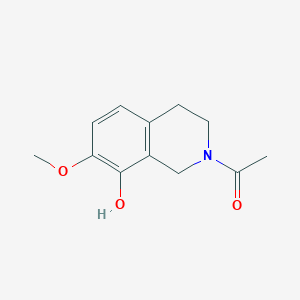

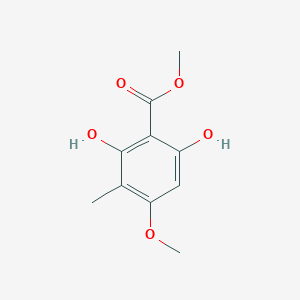
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
